

In-Depth Technical Guide: Dopamine Transporter Affinity of GSK1360707 (Centanafadine)

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Compound of Interest

Compound Name: GSK1360707

Cat. No.: B1672351

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This technical guide provides a comprehensive overview of the binding affinity of **GSK1360707** (also known as centanafadine and EB-1020) for the human dopamine transporter (DAT). For comparative purposes, its affinity for the norepinephrine transporter (NET) and serotonin transporter (SERT) is also presented. This document includes quantitative binding data, detailed experimental protocols for the cited assays, and visualizations of key concepts.

Core Data Presentation: Monoamine Transporter Affinity of GSK1360707

GSK1360707 is a potent inhibitor of the dopamine and norepinephrine transporters with a weaker, though still significant, affinity for the serotonin transporter. The following tables summarize the in vitro and in vivo binding affinities of **GSK1360707** for these three key monoamine transporters.

Table 1: In Vitro Inhibition of Monoamine Transporters by **GSK1360707**

Transporter	IC50 (nM)
Dopamine Transporter (DAT)	38
Norepinephrine Transporter (NET)	6
Serotonin Transporter (SERT)	83

Data sourced from Bymaster et al., 2012, where **GSK1360707** is referred to as EB-1020. The assays were conducted using cloned cell lines transfected with the respective human transporters.

Table 2: In Vivo Transporter Occupancy of **GSK1360707** in Humans

Transporter	IC50 (ng/mL)	IC50 (nM)
Dopamine Transporter (DAT)	1580 ± 186	~5520
Norepinephrine Transporter (NET)	132 ± 65	~461
Serotonin Transporter (SERT)	1760 ± 309	~6150

Data from a Phase 1 PET study in healthy male adults. The molecular weight of **GSK1360707** (286.20 g/mol) was used for the conversion from ng/mL to nM.

Experimental Protocols: In Vitro Monoamine Transporter Uptake Inhibition Assay

The following is a detailed methodology for a representative radiolabeled neurotransmitter uptake inhibition assay, based on standard practices for determining the potency of compounds at monoamine transporters. This protocol is consistent with the methods used to characterize compounds like **GSK1360707**.

1. Cell Culture and Transfection:

- **Cell Line:** Human Embryonic Kidney 293 (HEK293) cells are a commonly used line for this type of assay.
- **Transfection:** Cells are stably or transiently transfected with plasmids containing the cDNA for the human dopamine transporter (hDAT), human norepinephrine transporter (hNET), or human serotonin transporter (hSERT). This results in the expression of the respective transporters on the cell surface.

- Culture Conditions: Transfected cells are cultured in appropriate media (e.g., Dulbecco's Modified Eagle Medium - DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

2. Assay Procedure:

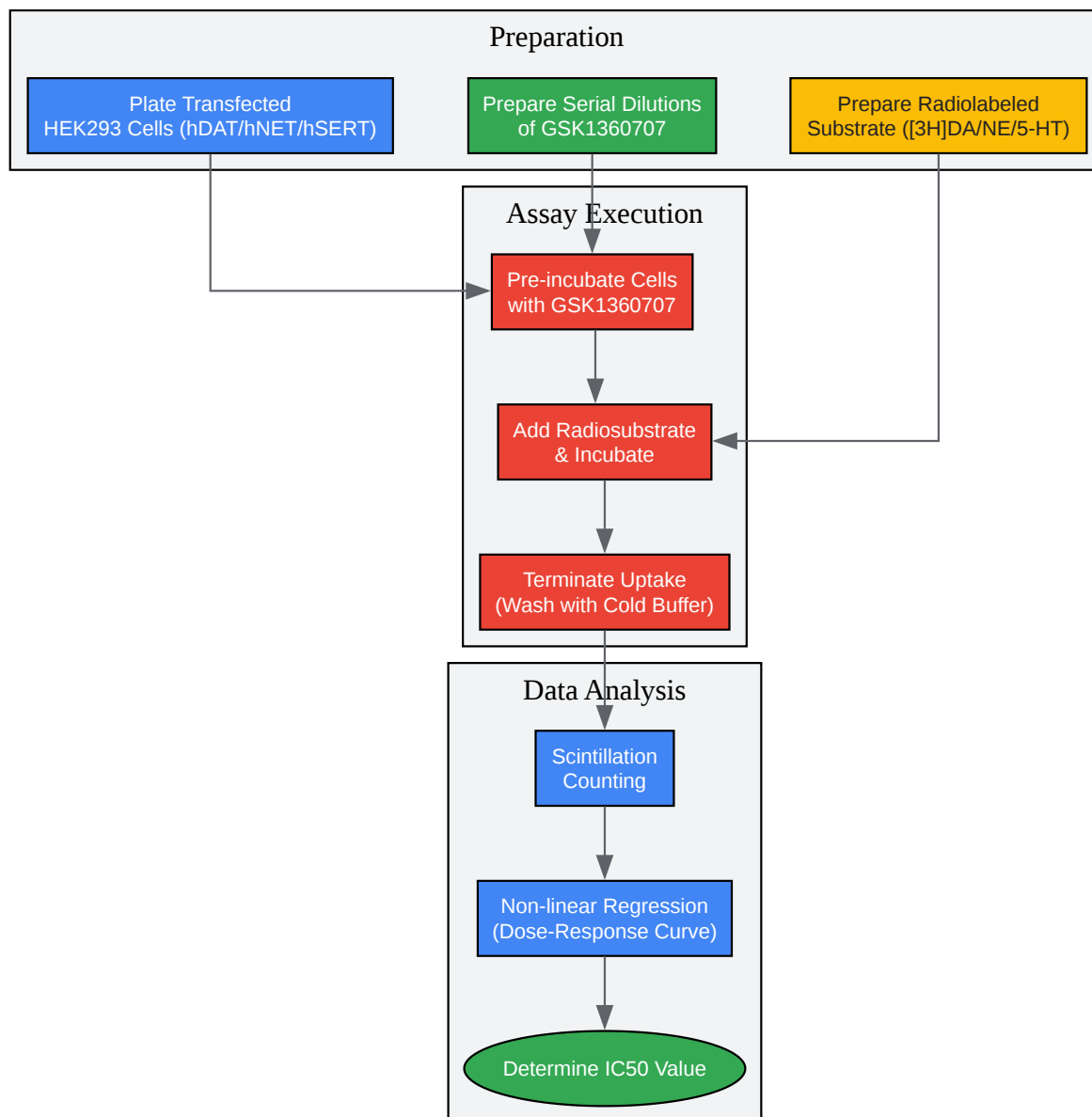
- Cell Plating: Transfected cells are seeded into 96-well microplates and allowed to form a confluent monolayer.
- Preparation of Assay Buffer: A Krebs-Ringer-HEPES (KRH) buffer or similar physiological salt solution is prepared.
- Preparation of Test Compound and Radioligand:
 - **GSK1360707** is serially diluted in the assay buffer to create a range of concentrations.
 - Radiolabeled substrates are prepared. Commonly used radioligands include:
 - For DAT: [³H]dopamine
 - For NET: [³H]norepinephrine
 - For SERT: [³H]serotonin
- Incubation:
 - The culture medium is removed from the wells, and the cells are washed with the assay buffer.
 - Cells are pre-incubated with various concentrations of **GSK1360707** or vehicle control for a specified time (e.g., 10-20 minutes) at room temperature or 37°C.
 - The radiolabeled substrate is then added to each well, and the plate is incubated for a short period (e.g., 5-15 minutes) to allow for transporter-mediated uptake.
- Termination of Uptake:

- The incubation is terminated by rapidly washing the cells with ice-cold assay buffer to remove the extracellular radioligand. This is often done using a cell harvester.
- Lysis and Scintillation Counting:
 - A scintillation cocktail is added to the wells to lyse the cells and release the intracellular radiolabel.
 - The radioactivity in each well, which corresponds to the amount of radiolabeled neurotransmitter taken up by the cells, is measured using a scintillation counter.

3. Data Analysis:

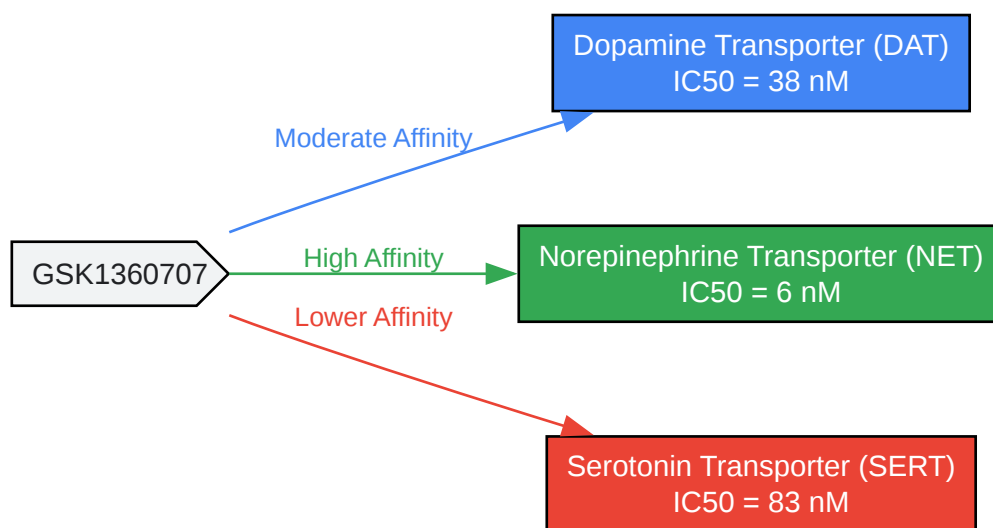
- The data are analyzed using non-linear regression to fit a sigmoidal dose-response curve.
- The IC₅₀ value, which is the concentration of **GSK1360707** that inhibits 50% of the specific uptake of the radiolabeled neurotransmitter, is determined from this curve.

Mandatory Visualizations



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Workflow for In Vitro Monoamine Transporter Uptake Inhibition Assay.



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Relative In Vitro Binding Affinities of **GSK1360707**.

- To cite this document: BenchChem. [In-Depth Technical Guide: Dopamine Transporter Affinity of GSK1360707 (Centanafadine)]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1672351#gsk1360707-dopamine-transporter-affinity\]](https://www.benchchem.com/product/b1672351#gsk1360707-dopamine-transporter-affinity)

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